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Compound of Interest

Compound Name: Sulfamethylthiazole

Cat. No.: B1211108 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for

Sulfamethizole, a sulfonamide antibiotic. Due to the limited availability of specific data for

"Sulfamethylthiazole," this document focuses on the closely related and well-documented

compound, Sulfamethizole, which is also known by the synonym Sulfamethylthiadiazole. This

guide is intended for researchers, scientists, and drug development professionals, presenting

key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,

and Mass Spectrometry (MS). The information is organized into clearly structured tables for

easy comparison, accompanied by detailed experimental protocols and a workflow

visualization to aid in understanding the data acquisition and analysis process.

Spectroscopic Data of Sulfamethizole
The following sections present the available spectroscopic data for Sulfamethizole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound.

¹H NMR Data
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The ¹H NMR spectrum of Sulfamethizole provides information on the chemical environment

and connectivity of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm Multiplicity Assignment

7.425 d
Aromatic H (protons ortho to

SO₂)

6.587 d
Aromatic H (protons ortho to

NH₂)

5.93 s (br) NH₂

2.446 s CH₃

Solvent: DMSO-d₆

¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms within the

molecule. While a complete, unambiguously assigned solution-state ¹³C NMR dataset for

sulfamethizole is not readily available in the surveyed literature, data for related sulfonamides

and solid-state NMR studies of similar compounds provide expected chemical shift ranges. The

following are predicted chemical shifts based on the analysis of analogous structures.

Carbon Atom Predicted Chemical Shift (δ) ppm

C=N (Thiadiazole ring) 165 - 175

C-S (Thiadiazole ring) 150 - 160

C-SO₂ (Aromatic) 140 - 150

C-NH₂ (Aromatic) 150 - 155

CH (Aromatic ortho to SO₂) 125 - 130

CH (Aromatic ortho to NH₂) 110 - 115

CH₃ 10 - 20
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3475, 3375 N-H stretch Primary amine (NH₂)

3250 N-H stretch Sulfonamide (SO₂NH)

1620 N-H bend Primary amine (NH₂)

1595, 1490 C=C stretch Aromatic ring

1330, 1150 S=O stretch Sulfonamide (SO₂)

Sample Preparation: KBr disc

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The fragmentation pattern can provide valuable information about the molecular structure.

m/z Relative Intensity Proposed Fragment

270 100.0 [M]⁺ (Molecular Ion)

206 24.2 [M - SO₂]⁺

156 60.3 [H₂N-C₆H₄-SO₂]⁺

108 65.2 [H₂N-C₆H₄-S]⁺

92 91.2 [C₆H₄NH₂]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
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The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve 5-10 mg of Sulfamethizole in approximately 0.6 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). The solution should be clear and free of any solid

particles.

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation: The spectra are acquired on a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

A standard one-pulse sequence is used.

The spectral width is set to cover the expected proton chemical shift range (e.g., 0-12

ppm).

A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise

ratio.

The relaxation delay is typically set to 1-2 seconds.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is used to simplify the spectrum.

The spectral width is set to cover the expected carbon chemical shift range (e.g., 0-200

ppm).

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

The relaxation delay is set to 2-5 seconds to ensure quantitative accuracy if desired.
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Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the

resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the

residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of Sulfamethizole with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place the powder mixture into a pellet press die.

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent

pellet.

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition:

A background spectrum of the empty sample compartment is first collected.

The KBr pellet containing the sample is then placed in the sample holder.

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Introduction: A small amount of the solid Sulfamethizole sample is introduced into

the mass spectrometer, typically via a direct insertion probe.

Ionization (Electron Ionization - EI):
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The sample is vaporized by heating.

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70

eV).

This causes the molecules to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Sulfamethizole.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Sulfamethizole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1211108#sulfamethylthiazole-spectroscopic-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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